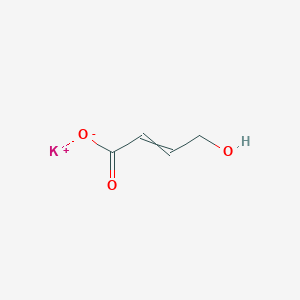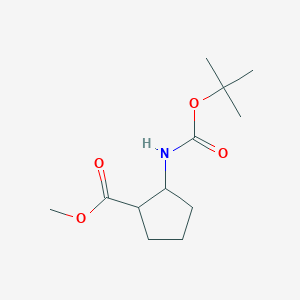
Boc-3-hydroxy-1-adamantyl-glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-3-hydroxy-1-adamantyl-glycine is a compound that serves as an important intermediate in the synthesis of saxagliptin, a medication used to treat type 2 diabetes mellitus . This compound is characterized by its unique adamantyl structure, which contributes to its stability and reactivity in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Boc-3-hydroxy-1-adamantyl-glycine can be synthesized from 1-adamantanecarboxylic acid through a series of chemical reactions. The process involves mild reactions with sulfuric acid and nitric acid, followed by treatment with VHA reagent (SOCl2/DMF) and sodium diethyl malonate . Subsequent steps include hydrolysis, decarboxylation, alkalization, and oxidation to yield 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid. This intermediate undergoes oximation, reduction, and protection with (Boc)2O to form this compound .
Industrial Production Methods
The industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized to achieve higher yields and purity, making it suitable for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Boc-3-hydroxy-1-adamantyl-glycine undergoes various chemical reactions, including:
Oxidation: The adamantyl structure can be oxidized to introduce hydroxyl groups.
Reduction: The oxime intermediate can be reduced to form the desired product.
Substitution: The compound can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, nitric acid, SOCl2/DMF, sodium diethyl malonate, and (Boc)2O . The reactions are typically carried out under controlled conditions to ensure the desired product is obtained with high purity.
Major Products Formed
The major product formed from these reactions is this compound, which serves as a key intermediate in the synthesis of saxagliptin .
Wissenschaftliche Forschungsanwendungen
Boc-3-hydroxy-1-adamantyl-glycine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various compounds, including pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Industry: The compound’s stability and reactivity make it valuable in industrial chemical processes.
Wirkmechanismus
The mechanism of action of Boc-3-hydroxy-1-adamantyl-glycine involves its role as an intermediate in the synthesis of saxagliptin. Saxagliptin is a dipeptidyl peptidase IV (DPP-IV) inhibitor, which works by increasing the levels of incretin hormones, thereby enhancing insulin secretion and reducing glucagon levels . The adamantyl structure of this compound contributes to the stability and efficacy of saxagliptin.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Boc-3-hydroxyadamantylglycine: Another intermediate used in the synthesis of saxagliptin.
3-hydroxyadamantylglycine: A related compound with similar chemical properties.
Uniqueness
Boc-3-hydroxy-1-adamantyl-glycine is unique due to its adamantyl structure, which provides enhanced stability and reactivity compared to other similar compounds. This makes it a valuable intermediate in the synthesis of pharmaceuticals like saxagliptin .
Eigenschaften
Molekularformel |
C17H27NO5 |
|---|---|
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
(2R)-2-[(5S,7R)-3-hydroxy-1-adamantyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C17H27NO5/c1-15(2,3)23-14(21)18-12(13(19)20)16-5-10-4-11(6-16)8-17(22,7-10)9-16/h10-12,22H,4-9H2,1-3H3,(H,18,21)(H,19,20)/t10-,11+,12-,16?,17?/m0/s1 |
InChI-Schlüssel |
UKCKDSNFBFHSHC-KHNNNQPQSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](C(=O)O)C12C[C@H]3C[C@@H](C1)CC(C3)(C2)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C12CC3CC(C1)CC(C3)(C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Sodium (6R,7R)-7-[(2S)-2-hydroxy-2-phenylacetamido]-3-{[(1-methyl-1,2,3,4-tetrazol-5-YL)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12439241.png)

![2-[2-chloro-5-(methoxymethoxy)pyridin-4-yl]-N,N-dimethylethenamine](/img/structure/B12439257.png)


![[1-(3-Amino-phenyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B12439280.png)


![2-[6-[5-(4,5-Dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde;phosphoric acid](/img/structure/B12439296.png)

![4-methoxy-6-[(1E)-2-(4-methoxyphenyl)ethenyl]-5,6-dihydropyran-2-one](/img/structure/B12439315.png)
![3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic Acid](/img/structure/B12439329.png)

![1-[4-amino-2-(trifluoromethoxy)phenyl]ethanone](/img/structure/B12439345.png)
